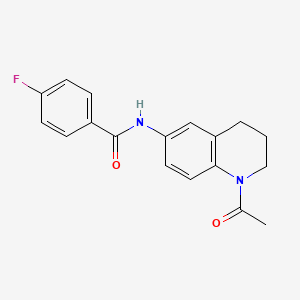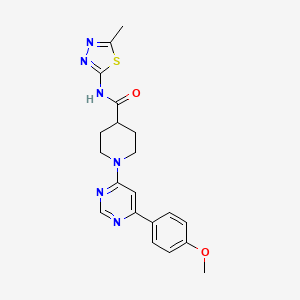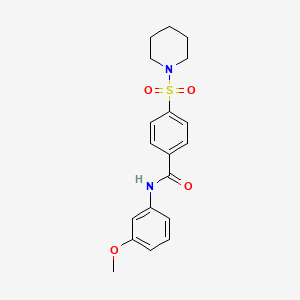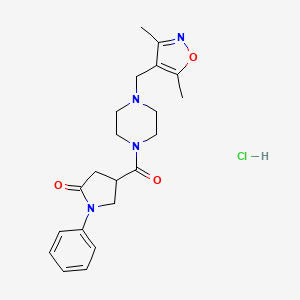
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide" is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a fusion of benzene and pyridine rings. This particular compound includes additional functional groups such as an acetyl group and a fluorobenzamide moiety, which may influence its chemical behavior and biological activity.
Synthesis Analysis
The synthesis of quinoline derivatives can be achieved through various methods. One approach is the preparation of quinazolin-4(3H)-ones from 2-aminobenzamides and orthoesters in the presence of acetic acid, as described in the first paper . Although the target compound is not directly mentioned, the methodology could potentially be adapted for its synthesis by choosing appropriate starting materials and reaction conditions. Another method involves a one-pot cascade synthesis of quinazolin-4(3H)-ones via nickel-catalyzed dehydrogenative coupling of o-aminobenzamides with alcohols . This environmentally benign method could be relevant if the target compound's synthesis involves similar intermediates or reaction mechanisms.
Molecular Structure Analysis
The molecular structure of quinoline derivatives is characterized by the presence of nitrogen in the heterocyclic ring, which can participate in hydrogen bonding and influence the compound's electronic properties. The additional substituents, such as the acetyl and fluorobenzamide groups in the target compound, would likely affect its molecular conformation and potential interactions with biological targets. The papers provided do not directly analyze the molecular structure of the target compound, but the techniques used for characterizing other quinoline derivatives, such as FT-IR, 1H-NMR, 13C-NMR, and HRMS, would be applicable .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the reactivity of the aromatic system and the presence of a nitrogen atom. The fluorine atom in the fluorobenzamide moiety is an electron-withdrawing group that could influence the reactivity of the compound towards nucleophilic attack. The papers do not provide specific reactions for the target compound, but the general reactivity patterns of quinoline derivatives and the influence of substituents on these reactions are well-established in the literature.
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as melting point, solubility, and stability, are influenced by their molecular structure. The presence of functional groups like acetyl and fluorobenzamide would affect these properties. For instance, the fluorine atom could enhance the lipophilicity of the compound, potentially affecting its pharmacokinetic properties. The methods used for determining the physical properties of other quinoline derivatives, as mentioned in the first paper, would be relevant for analyzing the target compound .
Relevant Case Studies
The third paper discusses the synthesis and evaluation of a series of quinoline derivatives for their inotropic activity . Although the target compound is not specifically evaluated, this study provides a context in which similar compounds are assessed for biological activity. The most potent derivative in this study increased stroke volume significantly, suggesting that quinoline derivatives can have notable physiological effects. This could be relevant for the target compound if it were to be evaluated for similar biological activities.
Wissenschaftliche Forschungsanwendungen
Structural Aspects and Properties
Research on structurally related compounds, such as amide-containing isoquinoline derivatives, has highlighted their potential in forming gels and crystalline solids under specific conditions. These compounds exhibit significant fluorescence emission changes upon interaction with certain substances, indicating their utility in materials science and as fluorescence markers. For instance, studies on the structural aspects of salt and inclusion compounds have shown that specific amide derivatives form gels or crystalline salts with mineral acids, and their fluorescence properties change upon protonation or interaction with host molecules, suggesting applications in sensing and material sciences (Karmakar, Sarma, & Baruah, 2007).
Novel Fluoride-Sensing Scaffolds
Compounds exhibiting peculiar acid-promoted trimerization reactions have been identified as selective fluoride-sensing compounds. These findings indicate their potential use in developing sensors for detecting fluoride ions in various environments, contributing to environmental monitoring and public health (Panzella et al., 2009).
Cognitive Enhancers
Research on derivatives similar in structure to N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide, such as FK962, has shown promising results in enhancing cognitive functions. Studies indicate that these compounds can ameliorate memory deficits in animal models, suggesting their potential application in treating cognitive disorders like Alzheimer's disease (Tokita et al., 2005).
Antibacterial and Antimicrobial Applications
Derivatives of quinoline and related compounds have been explored for their antimicrobial properties. For example, novel triazole derivatives bearing the quinoline ring have shown efficacy against various bacterial and fungal strains, indicating their potential as lead compounds in developing new antimicrobial agents (Yurttaş et al., 2020).
Fluorescent Labeling and Sensing
Compounds such as 6-methoxy-4-quinolone have been identified as stable fluorophores with strong fluorescence across a wide pH range, making them ideal for biomedical analysis and fluorescent labeling of various biological and chemical substances. Their stability and strong fluorescence make them suitable for applications in cellular imaging and environmental sensing (Hirano et al., 2004).
Eigenschaften
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-6-yl)-4-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O2/c1-12(22)21-10-2-3-14-11-16(8-9-17(14)21)20-18(23)13-4-6-15(19)7-5-13/h4-9,11H,2-3,10H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLWQBHXUPEEMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-acetyl-1,2,3,4-tetrahydroquinolin-6-yl)-4-fluorobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino}-2-methyl-N-(propan-2-yl)propanamide](/img/structure/B2531789.png)
![ethyl 2-(2-(4-cyclopropyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamido)acetate](/img/structure/B2531790.png)




![(E)-3-(furan-2-yl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2531797.png)

![4-Bromo-N-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2531800.png)


